2-(2,6-Dimethylpiperazin-1-yl)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,6-dimethylpiperazin-1-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-7-5-10-6-8(2)11(7)4-3-9/h7-8,10H,4-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLVKDRZRVMKBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1CC#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Direct Synthesis of 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile
The direct synthesis of this compound involves the formation of a carbon-nitrogen bond between the piperazine (B1678402) nitrogen and a cyanomethyl group. This can be achieved through precursor-based approaches under specific reaction conditions.
Precursor-Based Approaches
A primary precursor for the synthesis is cis-2,6-dimethylpiperazine. A patented method for producing this precursor involves the reaction of diisopropanolamine with ammonia in the presence of a catalyst and an organic solvent, such as toluene or xylene. This process aims to achieve high selectivity for the cis isomer, which is a crucial starting material for subsequent functionalization.
Another key precursor is a cyanomethylating agent. Common agents include haloacetonitriles, such as chloroacetonitrile or bromoacetonitrile. The direct alkylation of 2,6-dimethylpiperazine (B42777) with one of these reagents represents a straightforward approach to the target molecule.
A more recent and innovative approach involves the use of nitromethane as a C1 source for cyanomethylation. This method, catalyzed by a silver salt, provides an alternative to traditional alkylating agents.
Specific Reaction Conditions and Catalysis
The direct alkylation of 2,6-dimethylpiperazine with a haloacetonitrile is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate or triethylamine. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide often being employed.
A recently developed silver-catalyzed cyanomethylation of amines offers a promising alternative. This method utilizes nitromethane as the source of the methylene group and trimethylsilyl cyanide as the cyanide source. The reaction is promoted by a catalytic amount of a silver salt, such as silver cyanide (AgCN), in conjunction with a stoichiometric amount of a Lewis acid like lithium tetrafluoroborate (LiBF₄). This approach is notable for not requiring an external oxidant and being applicable to a wide range of amines. organic-chemistry.orgnih.gov
| Precursor 1 | Precursor 2 | Reagents/Catalyst | Product | Reference |
| 2,6-Dimethylpiperazine | Haloacetonitrile (e.g., ClCH₂CN) | Base (e.g., K₂CO₃) | This compound | General Alkylation |
| Secondary Amine | Nitromethane | AgCN (cat.), LiBF₄, Me₃SiCN | N-Cyanomethylated Amine | organic-chemistry.orgnih.gov |
General Synthetic Routes to Piperazine-Acetonitrile Derivatives
Broader synthetic strategies for functionalizing the piperazine ring can also be applied to the synthesis of this compound and its analogues. These methods include N-alkylation, reductive amination, and nucleophilic substitution reactions.
N-Alkylation Strategies for Piperazine Ring Functionalization
N-alkylation is a fundamental method for introducing substituents onto the piperazine nitrogen. This typically involves the reaction of a piperazine derivative with an alkyl halide. In the context of synthesizing piperazine-acetonitrile derivatives, this would involve reacting a substituted piperazine with a haloacetonitrile. To achieve mono-alkylation and avoid the formation of undesired dialkylated products, it is often necessary to use a large excess of the piperazine starting material or to employ a protecting group strategy. For instance, N-acetylpiperazine can be alkylated, followed by the hydrolysis of the acetyl group to yield the mono-alkylated product. researchgate.net
The reaction conditions for N-alkylation can be optimized by the choice of solvent and base. For example, the alkylation of diphenylamines with chloroacetonitrile has been successfully carried out in hexamethylphosphoramide (HMPA) in the presence of sodium iodide.
| Piperazine Derivative | Alkylating Agent | Conditions | Product | Reference |
| N-Acetylpiperazine | Alkyl Halide | K₂CO₃, reflux | N-Alkyl-N'-acetylpiperazine | researchgate.net |
| Diphenylamine | Chloroacetonitrile | NaI, HMPA, 100°C | N,N-Diphenylaminoacetonitrile |
Reductive Amination in Piperazine and Polyamine Synthesis
Reductive amination is a versatile method for forming carbon-nitrogen bonds and is widely used in the synthesis of piperazine-containing drugs. This reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium triacetoxyborohydride and sodium cyanoborohydride.
In the synthesis of piperazine-acetonitrile derivatives, a piperazine could be reacted with a carbonyl compound containing a nitrile group, or a precursor that can be converted to a nitrile. For example, the reductive amination of a piperazine with glycolonitrile (hydroxyacetonitrile) could potentially yield the desired product. This method is particularly useful for constructing complex polyamine structures. nih.govchim.it
| Amine | Carbonyl Compound | Reducing Agent | Product | Reference |
| Piperazine Derivative | Aldehyde/Ketone | Sodium triacetoxyborohydride | N-Alkylpiperazine | nih.gov |
| 2-(Piperazin-1-yl)ethanamine (protected) | N-Methyl-4-piperidone | Sodium triacetoxyborohydride | Polyamine Precursor | chim.it |
Nucleophilic Substitution Reactions in Conjugate Formation
Nucleophilic substitution reactions are fundamental to the functionalization of the piperazine ring. The nitrogen atoms of the piperazine ring are nucleophilic and can readily react with electrophilic substrates. This reactivity is central to many of the synthetic strategies discussed, including N-alkylation.
Furthermore, if a piperazine derivative is functionalized with a leaving group, such as a halogen, it can undergo nucleophilic substitution with a cyanide source, such as sodium or potassium cyanide, to introduce the acetonitrile moiety. This approach is particularly useful when direct cyanomethylation of the piperazine nitrogen is challenging. The reaction of halogenoalkanes with cyanide ions is a classic example of nucleophilic substitution to form nitriles. This reaction is typically carried out in an ethanolic solution under reflux to prevent the competing hydrolysis reaction.
| Substrate | Nucleophile | Conditions | Product | Reference |
| Halogenoalkane | Cyanide Ion (e.g., KCN) | Ethanol, reflux | Nitrile | |
| Pentafluoropyridine | Piperazine | Na₂CO₃, Acetonitrile | Substituted Piperazine |
Cyclization and Ring-Forming Approaches for Piperazine Scaffolds
Cyclization reactions are a cornerstone of heterocyclic chemistry and provide the most direct routes to the piperazine scaffold. For 2,6-dimethylpiperazine, these approaches often involve the intramolecular or intermolecular condensation of precursors containing the requisite atoms and stereocenters.
A notable method for the selective preparation of cis-2,6-dimethylpiperazine involves the reaction of a diisopropanolamine mixture with ammonia and hydrogen in the presence of a hydrogenation catalyst. google.com The process emphasizes the use of an organic solvent, such as toluene, to enhance the selectivity for the cis isomer. The resulting mixture of cis- and trans-isomers can be separated by crystallization. google.com Another approach starts from pure di-(2-hydroxypropyl)amine, which is cyclized with ammonia and hydrogen over a nickel, copper, and chromium oxide catalyst, achieving high conversion and yield. google.com
Asymmetric synthesis has been employed to produce enantiomerically pure 2,6-methylated piperazines, which are valuable in medicinal chemistry. acs.orgnih.gov One such strategy utilizes N-t-Boc-L-alanine as a chiral starting material. Through a series of steps including amide formation, reduction, and alkylation with a chiral propionate derivative, a piperazin-2-one intermediate is formed. Subsequent reduction with lithium aluminum hydride (LAH) and debenzylation yields the desired (2S, 6S)-2,6-dimethylpiperazine with high enantiomeric excess. nih.gov These modular strategies allow for precise control over the absolute stereochemistry of the final product. acs.org
A highly diastereoselective intramolecular hydroamination serves as a key step in another modular synthesis of 2,6-disubstituted piperazines. nih.govorganic-chemistry.org This palladium-catalyzed reaction effectively forms the six-membered ring from an aminoalkene precursor, which can be derived from amino acids. organic-chemistry.org
Table 1: Comparison of Cyclization Strategies for 2,6-Disubstituted Piperazines
| Method | Key Precursors | Key Reaction Type | Stereocontrol | Reference |
|---|---|---|---|---|
| Catalytic Cyclization | Diisopropanolamine, Ammonia | Reductive Amination / Dehydration | Selective for cis-isomer via solvent choice and crystallization | google.com |
| Asymmetric Synthesis | N-protected amino acids (e.g., Alanine) | Multi-step sequence with cyclization to piperazin-2-one | High enantiomeric excess (>98% ee) | nih.gov |
| Intramolecular Hydroamination | Aminoalkenes | Palladium-catalyzed cyclization | High diastereoselectivity | nih.govorganic-chemistry.org |
Transition-Metal-Catalyzed Methodologies for C-N Bond Formation
Transition-metal catalysis has become an indispensable tool for forming carbon-nitrogen (C-N) bonds, offering efficient and selective pathways to piperazine derivatives. These methods are particularly useful for both ring formation and the arylation or alkylation of the piperazine nitrogens.
Palladium-catalyzed reactions are prominent in this area. For instance, a modular synthesis of highly substituted piperazines can be achieved through a palladium-catalyzed cyclization that couples a propargyl unit with a diamine component, providing excellent regio- and stereochemical control. organic-chemistry.org Furthermore, Pd-catalyzed amination of aryl chlorides under aerobic conditions provides an efficient route to arylpiperazines, a common motif in pharmaceuticals. organic-chemistry.org
Ruthenium and Iridium catalysts are widely used in the asymmetric hydrogenation of unsaturated precursors to form chiral piperazines. acs.org For example, the asymmetric hydrogenation of 5,6-dihydropyrazin-2-ones using a RuPHOX-type ligand can produce chiral piperazin-2-ones with high enantioselectivity. acs.org These intermediates can then be reduced to the corresponding chiral piperazines.
The synthesis of piperazine derivatives can also involve transition metal complexes of ligands like 2,6-pyridinedicarboxylic acid, which have been studied for their biological interactions. researchgate.net While not a direct synthetic method for the ring itself, these studies highlight the importance of metal complexes in the broader chemistry of piperazine-containing molecules.
Rearrangement Reactions in the Synthesis of Piperazine Analogs
Rearrangement reactions offer unique and powerful strategies for synthesizing the piperazine nucleus, often enabling the construction of complex molecular architectures from simpler starting materials. benthamdirect.comtandfonline.com A variety of named rearrangement reactions have been successfully applied to the synthesis of piperazine and its analogs. scilit.comresearchgate.neteurekaselect.com
Key examples of such reactions include:
Ugi-Smiles Rearrangement: A multicomponent reaction that can be adapted for heterocyclic synthesis.
scilit.comnih.gov-Stevens and Sommelet-Hauser Rearrangements: These involve the rearrangement of ammonium (B1175870) ylides and are classic methods for ring expansion and C-C bond formation.
Aza-Wittig Reaction: This reaction can be used for ring closure to form nitrogen-containing heterocycles.
Curtius, Schmidt, and Hofmann Rearrangements: These are primarily used for converting carboxylic acids or their derivatives into amines, which can serve as key intermediates in a larger piperazine synthesis.
These synthetic protocols have been compared based on reaction conditions, feasibility, and cost-effectiveness, providing a valuable toolkit for chemists designing novel piperazine structures. benthamdirect.comeurekaselect.com For instance, the transformation of an imidazolidine-containing zinc complex into a piperazine fragment in the presence of a dysprosium salt represents an unusual reorganization process that falls under this category. researchgate.net
DABCO-Mediated Synthetic Pathways to Piperazine Derivatives
The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a synthetic precursor for piperazine derivatives is an efficient and straightforward approach. nih.gov This strategy relies on the cleavage of one of the C-N bonds within the rigid DABCO cage to generate a piperazine ring. nih.govmdpi.com
The process typically begins with the activation of DABCO through quaternization with various reagents like alkyl halides, aryl halides, or tosyl halides. nih.gov This forms a quaternary ammonium salt, which becomes a good electrophile. Subsequent nucleophilic attack on one of the methylene carbons adjacent to the positive nitrogen leads to ring-opening and the formation of an N-substituted piperazine derivative. nih.govnih.gov For example, reacting tetrachloropyrimidine with DABCO can yield a 4-(2-chloroethyl)piperazin-1-yl substituted pyrimidine. mdpi.com
This methodology is advantageous as it conveniently generates functionalized piperazines without altering the carbons of the piperazine ring itself. nih.gov It has been utilized for C-O, C-S, C-N, and C-C bond formations, making it a versatile tool for creating a diverse library of piperazine compounds. nih.gov Direct amidation of carboxylic acids with DABCO has also been reported as a pathway to piperazines. researchgate.net
Table 2: DABCO Activation and Ring-Opening Nucleophiles
| Activating Reagent | Type of Bond Formed | Resulting Piperazine Derivative | Reference |
|---|---|---|---|
| Alkyl Halides | C-N, C-O, C-S | N-Alkyl, N-(Alkoxyethyl), etc. | nih.gov |
| Aryl Halides | C-N | N-Aryl | nih.gov |
| Diaryliodonium Salts | C-N | N-Aryl | nih.govnih.gov |
| Carboxylic Acids | C-N (Amide) | N-Acyl | nih.govresearchgate.net |
| Polychlorinated Pyrimidines | C-N | N-(Pyrimidinyl) | mdpi.com |
Exploration of Novel Synthetic Approaches
The field of synthetic chemistry is continually evolving, with new methodologies being developed to improve efficiency, selectivity, and environmental sustainability. For piperazine derivatives, novel approaches often focus on multicomponent reactions, photoredox catalysis, and the use of greener solvents.
A recently developed base-induced, three-component reaction provides a pathway to synthesize 2-(piperazinyl)acetonitriles in ethanol, a green solvent. nih.gov This method reacts disulfides, a DABCO-derived salt (1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride), and trimethylsilyl cyanide. The reaction proceeds via an SN2 mechanism and is notable for its operational simplicity and use of less odorous sulfur sources. nih.gov Although this specific example produces a different substitution pattern, the strategy of combining a piperazine source with a cyanide source in a one-pot reaction is highly relevant for the synthesis of this compound.
Visible-light-promoted reactions represent another frontier. A decarboxylative annulation between a glycine-based diamine and various aldehydes, catalyzed by an iridium complex, can produce 2-substituted piperazines under mild conditions. organic-chemistry.org Such photoredox methods avoid harsh reagents and high temperatures, aligning with the principles of green chemistry.
Once the 2,6-dimethylpiperazine scaffold is obtained by any of the above methods, the final step to produce this compound is a standard N-alkylation. This involves reacting 2,6-dimethylpiperazine with an electrophile such as 2-chloroacetonitrile or 2-bromoacetonitrile, typically in the presence of a base to neutralize the resulting hydrohalic acid.
Chemical Reactivity and Reaction Mechanisms
Solvation Effects on Chemical Behavior
The chemical behavior of 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile in solution is anticipated to be significantly influenced by the nature of the solvent. Solvation effects can alter reaction rates, equilibria, and even the mechanism of a reaction by stabilizing or destabilizing reactants, transition states, and products. For piperazine (B1678402) derivatives, solvent properties such as polarity, proticity (hydrogen bond donating ability), and polarizability play crucial roles. mdpi.com
In reactions involving the nucleophilic nitrogen of the piperazine ring, polar protic solvents (e.g., water, ethanol) are expected to solvate the molecule through hydrogen bonding. This can stabilize the ground state of the amine, potentially lowering its reactivity compared to aprotic solvents. Conversely, a polar aprotic solvent (e.g., acetonitrile (B52724), DMF) would solvate the cation formed in the transition state of many nucleophilic substitution reactions, thereby accelerating the reaction rate. mdpi.comresearchgate.net
The rate of reaction for piperazine with benzyl (B1604629) bromide, for instance, has been shown to be influenced by the solvent's electrophilicity, hydrogen bond donor ability, and dipolarity/polarizability. mdpi.comresearchgate.net Studies on similar reactions show that the transition state is often more solvated than the reactants, particularly by solvents with strong hydrogen-bond-donating capabilities and high polarizability. mdpi.com This suggests that solvents capable of stabilizing charged intermediates would facilitate reactions at the piperazine nitrogen.
Table 1: Anticipated Solvent Influence on Nucleophilic Reactions
| Solvent Type | Example(s) | Expected Effect on Nucleophilicity | Rationale |
|---|---|---|---|
| Polar Protic | Water, Ethanol | Decrease | Stabilization of the lone pair on the nitrogen atom via hydrogen bonding, increasing the activation energy required for reaction. |
| Polar Aprotic | Acetonitrile, DMF | Increase | Solvation of the cation in the transition state without strong stabilization of the reactant amine, lowering the activation energy. |
This table is based on general principles of solvation effects on amines and has not been experimentally verified for this compound.
Spectroscopic Characterization and Advanced Analytical Techniques
Electronic Spectroscopy
Luminescence Spectroscopy and Metal-to-Ligand Charge Transfer Phenomena
The coordination of 2-(2,6-dimethylpiperazin-1-yl)acetonitrile to transition metals can yield complexes with interesting photophysical properties. mdpi.com Luminescent metal complexes are extensively studied for their applications in areas such as organic light-emitting diodes (OLEDs), sensors, and bioimaging. mdpi.comnih.gov The luminescence in such complexes often arises from metal-to-ligand charge transfer (MLCT) transitions, particularly with d⁶ metals like ruthenium(II) and iridium(III) or d¹⁰ metals like copper(I). nih.govwayne.edunih.gov
In a hypothetical complex where this compound acts as a ligand, an MLCT transition would involve the excitation of an electron from a metal-centered d-orbital to a ligand-based π* anti-bonding orbital. nih.gov While the dimethylpiperazine moiety itself lacks an extensive π-system, the nitrile group (-C≡N) possesses a π* orbital that could potentially accept electron density from a metal center. The energy of this MLCT transition, and consequently the color of the emitted light, can be tuned by modifying the ligand structure or the metal ion. wayne.edu
For instance, coordination complexes with π-acceptor ligands are known to exhibit MLCT transitions. wayne.edu The emission properties, such as quantum yield and lifetime, are influenced by factors including the rigidity of the complex and the energy gap between the emissive MLCT state and non-emissive metal-centered (MC) states. nih.gov In solution, particularly in coordinating solvents like acetonitrile (B52724), the structure of binuclear complexes can be disrupted, which would significantly affect their spectroscopic properties. nih.gov The study of such complexes often involves dissolving them in solvents like chloroform (B151607) or acetonitrile for characterization. nih.gov The formation of a 9-coordinate complex is common when tridentate ligands coordinate to lanthanide ions, effectively shielding the metal ion from the solvent. nih.gov
Mass Spectrometry (MS) Applications in Structural Elucidation
Mass spectrometry is a critical tool for the structural characterization of organic molecules, including N-substituted piperazine (B1678402) derivatives.
High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for separating and identifying compounds in a mixture. nih.gov For piperazine derivatives, reversed-phase chromatography is commonly employed, often using a C18 column with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer like ammonium (B1175870) formate. mdpi.comrdd.edu.iq An LC-MS method for analyzing piperazine derivatives can achieve separation in as little as 15 minutes. mdpi.com
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. For this compound, HRMS would detect the protonated molecule, [M+H]⁺. The precise mass of this ion can be calculated and compared to the experimentally measured value to confirm the molecular formula, C₈H₁₅N₃.
| Formula | Species | Mass Type | Calculated Mass (Da) |
|---|---|---|---|
| C₈H₁₅N₃ | [M] | Monoisotopic | 153.1266 |
| [M+H]⁺ | Monoisotopic | 154.1339 |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Characterization
Electrospray ionization (ESI) is a soft ionization technique ideal for analyzing non-covalent complexes and coordination compounds, as it can transfer ions from solution to the gas phase with minimal fragmentation. nih.govnih.gov When studying the coordination of this compound with metal ions (M), ESI-MS can be used to identify the stoichiometry of the resulting complexes. biointerfaceresearch.com
In positive ion mode, one would expect to observe signals corresponding to various complex species. The exact nature of the observed ions depends on the ligand, metal salt, and solvent used. nih.gov Common species include the protonated ligand [L+H]⁺, as well as complex ions formed by the association of the ligand with a metal ion, sometimes including a counter-ion (X⁻) or losing a proton, such as [L+M]²⁺, [L+M+X]⁺, or [L-H+M]⁺. nih.gov For instance, studies on copper(II) complexes with other piperazine-based ligands in methanol (B129727) have identified species like [M+H]⁺ and [M+Na]⁺. mdpi.com The analysis of metal complexes of piperazine-containing ligands with transition metals like cobalt, copper, and zinc often reveals singly-charged complexes of 1:1 ligand-to-metal stoichiometry. nih.gov
Mass Fragmentation Pattern Analysis
The fragmentation pattern of a molecule in MS provides a fingerprint that aids in its structural identification. For N-substituted piperazine derivatives, fragmentation typically occurs via cleavage of the bonds within the piperazine ring and the bonds connecting substituents to the nitrogen atoms. xml-journal.netresearchgate.net
Upon electron ionization (EI) or collision-induced dissociation (CID), the molecular ion of this compound ([C₈H₁₅N₃]⁺˙, m/z = 153) would undergo fragmentation. Common fragmentation pathways for N-alkyl piperazines involve α-cleavage, where the bond adjacent to a nitrogen atom breaks. miamioh.edu The loss of the largest alkyl group is often the preferred pathway. miamioh.edu
A plausible fragmentation pattern for this compound would involve:
Loss of the cyanomethyl radical (•CH₂CN): This α-cleavage would result in a stable ion at m/z 113, corresponding to the [2,6-dimethylpiperazin-1-yl]⁺ cation.
Piperazine ring fragmentation: The piperazine ring itself can break apart. Cleavage of the C-N bonds within the ring is a characteristic pathway for piperazine analogues. xml-journal.net This can lead to smaller fragment ions, such as the ion at m/z 56 (C₃H₆N)⁺, which is a known characteristic fragment from the piperazine ring. researchgate.net
Loss of a methyl radical (•CH₃): Cleavage of a methyl group from the piperazine ring would lead to an ion at m/z 138.
| m/z | Plausible Fragment Ion | Formula | Origin |
|---|---|---|---|
| 153 | Molecular Ion | [C₈H₁₅N₃]⁺˙ | Parent Molecule |
| 138 | [M - CH₃]⁺ | [C₇H₁₂N₃]⁺ | Loss of a methyl radical |
| 113 | [M - CH₂CN]⁺ | [C₆H₁₃N₂]⁺ | α-cleavage, loss of cyanomethyl radical |
| 56 | Piperazine ring fragment | [C₃H₆N]⁺ | Ring cleavage |
X-ray Diffraction Studies
Single Crystal X-ray Diffraction for Definitive Structural Elucidation
In a coordination complex, this compound could act as a bidentate ligand, coordinating to a metal center through the two nitrogen atoms of the piperazine ring. The crystal structure of a hypothetical complex, such as with Zinc(II) chloride, might also include solvent molecules, like acetonitrile, in the crystal lattice. nih.gov The resulting data would allow for a detailed analysis of the coordination sphere of the metal. For example, in a previously studied dichlorido(4,4′-dimethyl-2,2′-bipyridine)zinc(II) complex, the zinc atom exhibits a distorted tetrahedral coordination environment. nih.gov
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.29 |
| b (Å) | 13.35 |
| c (Å) | 16.17 |
| β (°) | 92.49 |
| V (ų) | 1571.1 |
| Z | 4 |
| Coordination Geometry | Distorted Tetrahedral |
Analysis of Crystal Packing and Solid-State Interactions
The three-dimensional arrangement of molecules in the crystalline state, known as crystal packing, is dictated by a variety of intermolecular forces. For this compound, the crystal structure would be primarily influenced by hydrogen bonding, dipole-dipole interactions, and van der Waals forces.
The piperazine ring, which contains a secondary amine (N-H) group, is a potent hydrogen bond donor. It is expected to form N-H···N hydrogen bonds, where the hydrogen on the secondary amine of one molecule interacts with the nitrogen of the nitrile group of an adjacent molecule. This is a common motif in crystalline structures of piperazine derivatives, often leading to the formation of extended chains or layered sheets. researchgate.net The piperazine ring itself typically adopts a stable chair conformation. researchgate.netwikipedia.org
The acetonitrile group (-C≡N) possesses a significant dipole moment due to the high electronegativity of the nitrogen atom. numberanalytics.com This leads to strong dipole-dipole interactions, which play a crucial role in the packing of nitrile-containing compounds. researchgate.net These interactions, along with weaker C-H···N interactions, would contribute to a densely packed and stable crystal lattice. The methyl groups on the piperazine ring would influence the steric aspects of the packing, potentially creating specific pockets or channels within the crystal structure.
Key intermolecular forces expected in the crystal lattice include:
Hydrogen Bonding: N-H···N interactions between the piperazine N-H group and the nitrile nitrogen.
Dipole-Dipole Interactions: Arising from the polar C≡N bond.
Van der Waals Forces: Dispersion forces between the aliphatic parts of the molecules.
Thermal Analysis Techniques
Thermal analysis techniques are employed to study the physical and chemical changes that occur in a substance as a function of temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. A TGA thermogram of this compound would reveal its thermal stability and decomposition profile.
Based on the analysis of related piperazine compounds, the molecule is expected to be stable up to a certain temperature, after which it would undergo thermal decomposition. researchgate.netresearchgate.net The decomposition would likely proceed in one or more steps. A plausible decomposition pathway could involve an initial loss of the cyanomethyl group (-CH₂CN), followed by the fragmentation of the 2,6-dimethylpiperazine (B42777) ring at higher temperatures. The presence of piperazine moieties in larger molecules has been shown to contribute to char formation at elevated temperatures. nih.gov
Illustrative TGA Data for this compound
| Temperature Range (°C) | Mass Loss (%) | Associated Event |
|---|---|---|
| 180 - 250 | ~26% | Initial decomposition; potential loss of the cyanomethyl group. |
| 250 - 400 | ~60% | Fragmentation and decomposition of the dimethylpiperazine ring. |
Note: This data is illustrative and represents a plausible thermal decomposition profile based on the analysis of similar chemical structures.
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are subjected to the same heating program. The resulting DTA curve provides information on thermal events such as melting, crystallization, and decomposition. mdpi.com
For this compound, the DTA curve would be expected to show a sharp endothermic peak corresponding to its melting point. This event involves a phase change from solid to liquid without any mass loss. At higher temperatures, the decomposition events identified by TGA would appear on the DTA curve. These decomposition steps could be either endothermic (requiring energy) or exothermic (releasing energy), depending on the nature of the bond-breaking and bond-forming processes during fragmentation. Each mass loss event observed in the TGA thermogram would correspond to a peak in the DTA curve.
Electrochemical Characterization
The electrochemical behavior of this compound can be investigated using techniques like cyclic voltammetry (CV). This method measures the current response of a sample to a linearly cycled potential sweep, providing insight into its redox properties. nih.gov Acetonitrile is a common solvent for such studies due to its high dielectric constant and wide potential window. wikipedia.org
The molecule possesses two electroactive sites: the piperazine ring and the nitrile group.
Oxidation of the Piperazine Ring: The piperazine ring contains two nitrogen atoms with lone pairs of electrons, making them susceptible to oxidation. researchgate.net Studies on N-substituted piperazines have shown that they undergo electrochemical oxidation, often irreversibly, at positive potentials. mdpi.commdpi.com This process involves the transfer of electrons from the nitrogen atoms to the electrode. The presence of two nitrogen atoms may result in one or two oxidation peaks, depending on the electronic communication between them and the energy required to remove successive electrons.
Reduction of the Nitrile Group: The nitrile functional group (-C≡N) is electrochemically reducible at negative potentials. libretexts.orglibretexts.org The reaction involves the addition of electrons to the carbon-nitrogen triple bond, which can lead to the formation of amines upon subsequent reaction steps.
A cyclic voltammogram of this compound, typically recorded in an acetonitrile solution with a supporting electrolyte, would be expected to display at least one anodic (oxidation) peak at positive potentials and one cathodic (reduction) peak at negative potentials.
Illustrative Electrochemical Data for this compound
| Process | Potential vs. Ag/AgCl (V) | Description |
|---|---|---|
| Oxidation | +0.8 to +1.2 | Irreversible oxidation of the piperazine nitrogen atoms. |
Note: This data is hypothetical and represents expected potential ranges based on the electrochemical behavior of related functional groups.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is widely used to determine the electronic structure of molecules, making it an ideal method for investigating the properties of 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile. nih.govsid.ir
The first step in most computational studies is geometry optimization, a process that locates the minimum energy arrangement of atoms in a molecule. cumhuriyet.edu.tr For this compound, this process is particularly important due to its conformational flexibility. The six-membered piperazine (B1678402) ring can adopt several conformations, primarily the stable "chair" form and higher-energy "boat" and "twist-boat" forms. researchgate.netresearchgate.net
The presence of two methyl groups on the piperazine ring at positions 2 and 6 introduces stereoisomerism, leading to cis and trans diastereomers. Within each isomer, the methyl groups can be in either axial or equatorial positions, further diversifying the conformational landscape. The acetonitrile (B52724) group attached to the nitrogen atom also has rotational freedom. A thorough conformational analysis using DFT would map these potential energy surfaces to identify the global minimum energy structure, which represents the most stable conformer of the molecule, as well as the relative energies of other stable conformers. eurjchem.com
Illustrative Data Table: Relative Energies of this compound Conformers This table represents the kind of data a DFT conformational analysis would yield. The values are hypothetical.
| Conformer | Piperazine Ring Conformation | Methyl Group Orientation | Relative Energy (kcal/mol) |
|---|---|---|---|
| trans-1 (diaxial) | Chair | Axial, Axial | 4.5 |
| trans-2 (diequatorial) | Chair | Equatorial, Equatorial | 0.0 |
| cis-1 | Chair | Axial, Equatorial | 1.8 |
| cis-2 | Twist-Boat | Axial, Equatorial | 6.2 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. wuxibiology.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. schrodinger.comchemrxiv.org A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wuxibiology.com For this compound, the HOMO is expected to be localized on the electron-rich nitrogen atoms of the piperazine ring, while the LUMO is likely associated with the antibonding π* orbital of the nitrile (C≡N) group. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. researchgate.netresearchgate.net
Illustrative Data Table: Frontier Orbital Energies This table shows representative data that would be generated from a DFT calculation. The values are hypothetical.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
The distribution of electrons within a molecule dictates its electrostatic properties and how it interacts with other molecules. A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand this charge distribution. uni-muenchen.de It maps the electrostatic potential onto the electron density surface of the molecule. researchgate.net
Different colors on an MEP map represent different potential values:
Red: Regions of most negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. chemrxiv.org
Blue: Regions of most positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. chemrxiv.org
Green/Yellow: Regions of neutral or near-zero potential.
For this compound, the MEP map would likely show a significant negative potential (red) around the nitrogen atom of the nitrile group and, to a lesser extent, the nitrogen atoms of the piperazine ring, due to the presence of lone pairs of electrons. rsc.orgbhu.ac.in Positive potential (blue) would be concentrated on the hydrogen atoms, particularly those attached to the piperazine ring. This analysis helps identify sites for intermolecular interactions like hydrogen bonding. researchgate.net
While MEP maps provide a qualitative view of reactivity, Fukui function analysis offers a more quantitative prediction based on the changes in electron density when an electron is added to or removed from the system. semanticscholar.org This DFT-based descriptor helps to identify the most reactive sites in a molecule. researchgate.net
The condensed Fukui functions are calculated for each atom:
f k+ : Measures the reactivity towards a nucleophilic attack (propensity to accept an electron).
f k- : Measures the reactivity towards an electrophilic attack (propensity to donate an electron).
For this compound, Fukui analysis would likely pinpoint the nitrile nitrogen and the piperazine nitrogens as the primary sites for electrophilic attack (having high f k- values). The carbon atom of the nitrile group might be identified as a potential site for nucleophilic attack (high f k+ value).
Molecular properties can be significantly influenced by the surrounding solvent. Computational models can simulate these effects, providing a more realistic picture of the molecule's behavior in solution. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.net
Studying this compound in different solvents (e.g., water, acetonitrile, chloroform) using a solvation model would reveal how the solvent polarity affects its conformational stability, molecular geometry, and electronic properties like the HOMO-LUMO gap. nih.govresearchgate.net Given the presence of polar N-H and C≡N groups, solvation is expected to play a significant role in its chemistry. chemrxiv.org
Advanced Quantum Mechanical Approaches
While DFT is a versatile and widely used method, certain complex electronic phenomena may require more advanced quantum mechanical approaches. mdpi.com For instance, accurately predicting excited state energies or modeling reactions that involve significant multireference character (where more than one electronic configuration is important) may necessitate methods beyond standard DFT. chemrxiv.org
Methods such as Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC) theory, or multiconfigurational self-consistent field (MCSCF) provide higher levels of theory that can offer more accurate results for specific problems, albeit at a greater computational cost. routledge.com These advanced techniques could be employed to refine the understanding of the electronic transitions and photochemical behavior of this compound if required.
Molecular Modeling and Simulations for Chemical Systems
Computational Studies of Reaction Mechanisms
Computational studies are instrumental in elucidating the intricate details of chemical reaction mechanisms, including the identification of transition states and reaction intermediates.
Energetics of Transition States and Reaction Intermediates
The study of the energetics of transition states and reaction intermediates is crucial for understanding the feasibility and pathways of chemical reactions. Quantum chemical calculations, such as Density Functional Theory (DFT), are commonly used to map out the potential energy surface of a reaction, identifying the low-energy paths from reactants to products. Such studies for reactions involving this compound would be valuable for predicting its reactivity and guiding synthetic efforts. To date, detailed computational investigations into the energetics of transition states and reaction intermediates for reactions specifically involving this compound have not been reported in the scientific literature.
Analysis of Potential Radical Cationic Species
The analysis of potential radical cationic species is important for understanding the behavior of molecules in oxidative environments or under electrochemical conditions. Computational methods can predict the structure, stability, and electronic properties of such species. An investigation into the radical cation of this compound could reveal its potential for involvement in electron transfer reactions. Currently, there are no specific computational studies available in the literature that focus on the analysis of potential radical cationic species of this compound.
Topological and Intermolecular Interaction Analysis
The analysis of intermolecular interactions is key to understanding the solid-state properties of a compound, such as its crystal packing and polymorphism.
Hirshfeld Surface and Void Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of close contacts and interaction motifs. Void analysis, often performed in conjunction with Hirshfeld surface analysis, identifies empty spaces within the crystal structure, which can be important for understanding properties like porosity and guest-molecule inclusion. While Hirshfeld surface analysis has been extensively applied to various piperazine derivatives to understand their crystal packing, a specific study on this compound is not currently available in the literature. nih.goviucr.orgnih.govresearchgate.netresearchgate.net Such an analysis would provide valuable insights into the hydrogen bonding and other non-covalent interactions that govern its solid-state structure.
Computational Thermodynamics and Kinetics
Computational methods can provide accurate predictions of thermodynamic and kinetic parameters, which are essential for process design and optimization.
Computational thermodynamics allows for the calculation of properties such as enthalpy of formation, entropy, and Gibbs free energy. Computational kinetics, often employing transition state theory, enables the prediction of reaction rates. arxiv.orgresearchgate.netresearchgate.net For this compound, these calculations could be used to assess its thermal stability and predict its reactivity under various conditions. A study on the critical temperature and pressure of the related compound 2,6-dimethylpiperazine (B42777) has been conducted, but similar comprehensive computational thermodynamic and kinetic data for this compound are not found in the current body of scientific literature. researchgate.net
Coordination Chemistry and Metal Complexation
Synthesis of Coordination Compounds Involving Piperazine-Acetonitrile Ligands
The creation of metal complexes from piperazine-acetonitrile ligands involves careful consideration of the ligand's inherent properties and the selection of appropriate reaction conditions to guide the self-assembly process.
Ligand Design Principles and Multifunctional Coordination Sites
Piperazine-based ligands are frequently employed in coordination chemistry to impart specific structural and electronic properties to metal complexes. The piperazine (B1678402) moiety can serve as a rigid structural component, which is a desirable feature in the design of scaffolds for applications in catalysis and medical imaging. nih.gov The nitrogen atoms within the piperazine ring act as Lewis base donor sites, capable of coordinating to metal ions. biointerfaceresearch.com
The ligand 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile possesses three potential nitrogen donor atoms: the two nitrogens of the piperazine ring and the nitrogen of the nitrile group. This makes it a potentially multifunctional or polydentate ligand. The 2,6-dimethyl substitution on the piperazine ring introduces steric hindrance that can influence the coordination geometry and the stability of the resulting metal complexes. Furthermore, the piperazine ring exists in a dynamic equilibrium between chair and boat conformations. While the chair form is thermodynamically favored in the free ligand, coordination to a metal center can induce a switch to the boat conformation, enabling both piperazine nitrogen atoms to bind to the same metal ion in a bidentate fashion. nih.govwikipedia.org
The acetonitrile (B52724) moiety (-CH₂CN) appended to the piperazine nitrogen adds another layer of functionality. Nitriles are well-established ligands in coordination chemistry, typically coordinating to metals in a linear, end-on fashion through the nitrogen lone pair. nih.gov They are classified as pi-acceptor ligands, capable of stabilizing metal centers in various oxidation states. wikipedia.org The combination of the piperazine and acetonitrile functionalities in a single molecule creates a ligand with multiple potential binding modes, allowing for the formation of diverse coordination architectures, from simple mononuclear complexes to extended coordination polymers. acs.org
Preparation Methods and Reaction Conditions (e.g., in Acetonitrile Solvent)
The synthesis of coordination compounds with piperazine-acetonitrile ligands generally involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. Acetonitrile is a particularly noteworthy solvent for these syntheses. Its high dielectric constant makes it effective at dissolving a wide range of metal salts and organic ligands. wikipedia.org Crucially, acetonitrile can also act as a competing or ancillary ligand, coordinating to the metal center and potentially being displaced by the primary ligand during the reaction. nsf.govresearchgate.net In some reported syntheses of related complexes, single crystals suitable for X-ray diffraction were obtained by the slow evaporation of acetonitrile solutions or by the diffusion of a less polar solvent, such as diethyl ether, into an acetonitrile solution of the complex. nih.govresearchgate.netnih.gov
A typical synthetic procedure involves dissolving the piperazine-acetonitrile ligand and the metal salt (e.g., chloride, perchlorate, or nitrate salts) in a solvent like methanol (B129727) or acetonitrile. biointerfaceresearch.comajol.info The reaction mixture may be stirred at room temperature or heated under reflux to facilitate complex formation. ajol.info The resulting solid complex can then be isolated by filtration, washed, and recrystallized to obtain a pure product.
Complexation with Transition Metal Ions (e.g., Co(II), Cd(II), Ag(I), Cu(I), Mn(II), Zn(II))
Piperazine derivatives have demonstrated a remarkable ability to form stable complexes with a wide array of transition metal ions. While specific studies on this compound are not extensively documented, the coordination behavior can be inferred from related systems. For instance, a coordination compound of cobalt(II) with the closely related protonated 2,6-dimethylpiperazine (B42777) ligand has been successfully synthesized and characterized. researchgate.netjyu.fi The flexible and multifunctional nature of piperazine-derived ligands allows them to form coordination polymers with ions like Co(II), Cd(II), and Ag(I). acs.org
The interaction of various metal ions with piperazine-based ligands is summarized in the table below, highlighting the versatility of this class of ligands.
| Metal Ion | Example Ligand System | Observed Coordination Product | Reference |
|---|---|---|---|
| Co(II) | 2,6-Dimethylpiperazine (protonated) | Mononuclear complex: [Co(NCS)₄(C₆H₁₅N₂)₂] | researchgate.netjyu.fi |
| Cd(II) | Long-chain flexible dipyridyl piperazine | Coordination polymer: poly-[Cd(L)(TPA)] | acs.org |
| Ag(I) | Long-chain flexible dipyridyl piperazine | 2D Coordination network: poly-[Ag₂(CF₃SO₃)₂(L)] | acs.org |
| Cu(I) | Piperazine-containing macrocycle | Mononuclear Cu(I) complex | nih.gov |
| Cu(II) | Piperazine with pyridyl arms | Five-coordinate complexes: [Cu(L)X]⁺ | mdpi.com |
| Mn(II) | Piperazine-containing macrocycle | Used as a template for macrocycle synthesis | nih.gov |
| Zn(II) | Piperazine-containing macrocycle | Forms chiral complexes | nih.gov |
Structural and Electronic Properties of Metal Complexes
The structural and electronic properties of metal complexes derived from piperazine-acetonitrile ligands are dictated by the coordination preferences of the metal ion and the steric and electronic characteristics of the ligand itself.
Coordination Geometries and Stereochemistry
The coordination geometry around the metal center in these complexes can vary significantly. Common geometries observed in complexes with related piperazine ligands include octahedral, square-pyramidal, and tetrahedral. researchgate.netmdpi.com
A notable example is the structure of [Co(NCS)₄(C₆H₁₅N₂)₂], which contains a Co(II) ion in an octahedral environment. researchgate.netjyu.fi The cobalt center is surrounded by four isothiocyanate (-NCS) ligands and two protonated 2,6-dimethylpiperazine ligands. In this case, the piperazine derivative acts as a monodentate ligand, coordinating through one of its nitrogen atoms.
In other systems, particularly those involving macrocyclic ligands incorporating a piperazine unit, the piperazine ring can adopt a boat conformation to allow for bidentate coordination to a single metal center. nih.gov The stereochemistry of the complexes is also an important consideration. The use of 2,6-dimethylpiperazine introduces chiral centers into the ligand, which can lead to the formation of specific diastereomers in the solid state. nih.gov The preferred stereoisomer is often the one that adopts the most favorable, low-energy ligand conformation. nih.gov
| Metal Ion | Ligand Type | Coordination Geometry | Reference |
|---|---|---|---|
| Co(II) | 2,6-Dimethylpiperazine | Octahedral | researchgate.netjyu.fi |
| Cu(II) | Piperazine with pyridyl arms | Square-pyramidal | mdpi.com |
| Ni(II) | Pentadentate macrocycle with piperazine | Octahedral | researchgate.net |
| Zn(II) | N₂S(alkylthiolate) ligand | Distorted tetrahedral | nih.gov |
| Co(II) | Piperidinobenzyl Semicarbazide | Tetrahedral |
Metal-Ligand Bonding Characteristics
The bonding in these complexes is primarily characterized by the coordinate covalent bonds formed between the nitrogen donor atoms of the ligand and the central metal ion. The nature of these metal-ligand bonds can be probed using various spectroscopic and analytical techniques.
Infrared (IR) spectroscopy is a valuable tool for confirming coordination. The formation of a metal-nitrogen (M-N) bond is typically evidenced by the appearance of new absorption bands in the far-IR region of the spectrum (usually below 600 cm⁻¹). Furthermore, changes in the vibrational frequencies of the ligand, such as the C≡N stretch of the nitrile group, can provide insight into its coordination mode. Coordination of a nitrile to a metal center often results in a shift in the C≡N stretching frequency. nih.gov
X-ray crystallography provides the most definitive information on metal-ligand bonding, yielding precise bond lengths and angles. For example, in copper(II) complexes with tetradentate piperazine-based ligands, Cu–N bond distances have been found to be in the range of 1.991 to 2.064 Å. mdpi.com In the octahedral Co(II) complex with 2,6-dimethylpiperazine, the piperazine ligands coordinate to the metal center, and the crystal structure is further stabilized by N-H···S intermolecular hydrogen bonds, creating a three-dimensional network. researchgate.netjyu.fi The electronic properties, often studied by UV-Vis spectroscopy, reveal ligand-to-metal or metal-to-ligand charge transfer bands that are characteristic of the specific metal-ligand combination and the coordination geometry. researchgate.net
Framework Formation in Coordination Polymers
The bifunctional nature of this compound, possessing both a piperazine ring and a nitrile group, allows it to act as a versatile building block in the self-assembly of coordination polymers. The piperazine nitrogen atoms can bridge metal centers, while the nitrile group can coordinate as a terminal or bridging ligand, leading to the formation of diverse network dimensionalities (1D, 2D, or 3D).
In a documented example, the protonated form of the 2,6-dimethylpiperazine ligand has been shown to co-crystallize with metal ions and other ligands to form discrete complexes. Specifically, the compound [Co(NCS)₄(C₆H₁₅N₂)₂] features an octahedral Co(II) ion coordinated by four isothiocyanate ligands and two protonated 2,6-dimethylpiperazine ligands. researchgate.net While this particular structure is a zero-dimensional complex, the presence of extensive N-H···S intermolecular hydrogen bonds creates a three-dimensional network, highlighting the ligand's potential to direct the formation of extended solid-state architectures. researchgate.net The principles governing the formation of these hydrogen-bonded networks are fundamental to crystal engineering and suggest that with appropriate metal precursors and reaction conditions, this compound could readily form robust coordination polymers.
Structural Dynamics and Guest Exchange Phenomena
Coordination polymers constructed from flexible ligands can exhibit dynamic structural transformations in response to external stimuli, such as temperature, pressure, or the presence of guest molecules. The inherent conformational flexibility of the piperazine ring in this compound suggests that frameworks incorporating this ligand could display interesting dynamic properties.
Studies on other copper(I) coordination polymers have demonstrated that flexible N/S donor ligands can lead to reversible crystal-to-crystal transformations. nih.gov These transformations are often accompanied by the exchange of solvent or guest molecules trapped within the framework. For instance, some copper(I) polymers exhibit rapid and reversible guest exchange when exposed to vapors of volatile organic compounds, a phenomenon known as vapochromism. nih.gov Given that the 2,6-dimethylpiperazine moiety can adopt different conformations (e.g., chair, boat), it is plausible that coordination polymers built with this compound could undergo similar structural changes, potentially allowing for the selective uptake and release of guest molecules.
Electronic Properties and Charge Transfer in Complexes
The electronic properties of metal complexes are largely dictated by the nature of the metal-ligand interactions. The coordination of this compound to a metal center can give rise to ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfer transitions.
The piperazine moiety is primarily a sigma-donor, while the acetonitrile group possesses π-acceptor capabilities. This electronic arrangement can influence the energy of the metal's d-orbitals and the ligand's molecular orbitals. In complexes with electron-rich metals, MLCT transitions from the metal's d-orbitals to the π* orbitals of the nitrile group may be observed in the electronic absorption spectrum. Conversely, for electron-poor metals, LMCT transitions from the nitrogen lone pairs of the ligand to the metal's empty or partially filled d-orbitals are possible.
Studies on copper(II) chlorocomplexes in acetonitrile have detailed the relaxation pathways of initially excited LMCT states, which can lead to internal conversion, ionic dissociation, or photoreduction of the copper(II) center. researchgate.net The presence of the this compound ligand would modulate these photophysical processes, influencing the quantum yields and lifetimes of the excited states.
Spectroscopic Characterization of Metal Complexes
A combination of spectroscopic techniques is essential for elucidating the structure and bonding in metal complexes of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand. A key vibrational mode to monitor is the C≡N stretch of the acetonitrile group. In free acetonitrile, this band appears around 2253 cm⁻¹. researchgate.net Upon coordination to a metal ion, this band typically shifts to a higher frequency (a blue shift), and a new band may appear corresponding to the coordinated nitrile. researchgate.netajol.info For example, in some complexes, a new absorption band assigned to the stretching vibration of a coordinated acetonitrile ligand appears around 2076 cm⁻¹. ajol.info In the characterized [Co(NCS)₄(C₆H₁₅N₂)₂] complex, the IR spectrum confirms the presence of both the isothiocyanate and the organic ligands. researchgate.net
NMR Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy provides detailed information about the ligand's structure and symmetry in solution. The chemical shifts of the protons on the piperazine ring and the methylene protons adjacent to the nitrile group are sensitive to the coordination environment. The presence of conformers, resulting from the restricted rotation around amide-like bonds in similar piperazine derivatives, can lead to the appearance of multiple signals in the NMR spectrum, which may be solvent-dependent. researchgate.net The ¹³C NMR spectrum is particularly useful for observing the shift of the nitrile carbon upon coordination.
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of complexes containing this compound provide insight into their electronic structure. The spectra typically show intense bands in the UV region corresponding to intra-ligand π → π* and n → π* transitions. mdpi.com In the visible region, weaker d-d transitions and potentially more intense charge-transfer (MLCT or LMCT) bands can be observed. nih.gov For the octahedral Co(II) complex [Co(NCS)₄(C₆H₁₅N₂)₂], the UV-Vis spectrum is characteristic of a high-spin Co(II) ion in an octahedral environment. researchgate.net
The following table summarizes typical spectroscopic data for related metal complexes.
| Spectroscopic Technique | Feature | Typical Observation | Reference |
| IR Spectroscopy | C≡N stretch of acetonitrile | Shifts from ~2253 cm⁻¹ (free) to higher frequencies upon coordination. | researchgate.net |
| M-N stretch | Appearance of new bands in the low-frequency region (e.g., 400-500 cm⁻¹). | mdpi.com | |
| UV-Vis Spectroscopy | Intra-ligand transitions | Intense bands in the UV region (200-350 nm) assigned to π–π* and n–π* transitions. | mdpi.comresearchgate.net |
| d-d transitions | Weaker bands in the visible region, characteristic of the metal ion and its geometry. | ||
| Charge Transfer (CT) | Intense bands that can extend into the visible region, indicating MLCT or LMCT. | researchgate.net | |
| ¹H NMR Spectroscopy | Piperazine protons | Complex splitting patterns and chemical shifts sensitive to conformation and coordination. | researchgate.net |
Theoretical Studies of Metal-Ligand Interactions
Computational methods, particularly Density Functional Theory (DFT), are invaluable for understanding the nature of bonding, geometric preferences, and electronic structure of metal complexes. nih.gov
Theoretical calculations can be employed to optimize the geometry of complexes containing this compound, predicting bond lengths, bond angles, and coordination geometries. These calculated structures can then be compared with experimental data from X-ray crystallography.
Derivatives and Structural Modifications of 2 2,6 Dimethylpiperazin 1 Yl Acetonitrile
Synthesis and Rational Design of Analogs
The synthesis and rational design of analogs of 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile are driven by the quest for compounds with enhanced biological activity, improved selectivity, and favorable pharmacokinetic profiles. researchgate.net Key strategies involve modifications at the piperazine (B1678402) ring, derivatization at the acetonitrile (B52724) moiety, creation of hybrid architectures with other heterocyclic systems, and incorporation into larger molecular frameworks like macrocycles and polyamines.
Modifications at the Piperazine Ring: Substitution Patterns and Chirality
The 2,6-dimethylpiperazine (B42777) core is a critical determinant of the molecule's three-dimensional structure and its interactions with biological targets. Modifications at this ring, including the introduction of various substituents and the control of stereochemistry, are key aspects of analog design.
The synthesis of 2,6-disubstituted piperazines can be achieved through various methods, including diastereoselective palladium-catalyzed hydroamination reactions, which can yield trans-isomers. nih.gov The stereochemistry of the piperazine ring is crucial, as different isomers can exhibit significantly different biological activities. For instance, in a series of 2,6-dimethylpiperazine-based allosteric inhibitors of Carbamoyl Phosphate Synthetase 1 (CPS1), the (2R,6R) isomer showed a substantial enhancement in activity compared to other stereoisomers. nih.gov The crystal structure of this active isomer bound to CPS1 revealed that the piperazine core adopts a staggered flat conformation, which is enforced by the methyl groups at the 2- and 6-positions, allowing for optimal interactions within the binding pocket. nih.gov
Table 1: Influence of Piperazine Core Stereochemistry on CPS1 Inhibition nih.gov
| Compound | Piperazine Core | IC50 (nM) |
| Isomer 1 | (2R,6S)-dimethyl | >1000 |
| Isomer 2 | (2S,6S)-dimethyl | >1000 |
| Isomer 3 | (2R,6R)-dimethyl | 360 |
This table illustrates the significant impact of stereochemistry on the inhibitory activity of 2,6-dimethylpiperazine derivatives against CPS1.
Derivatization at the Acetonitrile Moiety
The acetonitrile group of this compound offers a reactive handle for further chemical transformations, allowing for the introduction of diverse functional groups. While direct derivatization of this specific compound is not extensively documented in readily available literature, the chemical reactivity of α-amino nitriles is well-established and can be extrapolated.
Standard chemical transformations of nitriles include hydrolysis and reduction. Acid or base-catalyzed hydrolysis of the nitrile group can convert it into a carboxylic acid, yielding 2-(2,6-Dimethylpiperazin-1-yl)acetic acid. libretexts.orglumenlearning.comchemistrysteps.comchemguide.co.uk This transformation introduces a negatively charged functional group at physiological pH, which can alter the compound's solubility and its potential interactions with biological targets.
Alternatively, the nitrile group can be reduced to a primary amine, resulting in 2-(2,6-Dimethylpiperazin-1-yl)ethanamine. nih.govresearchgate.net This modification introduces an additional basic center and a site for further derivatization, such as acylation or alkylation, expanding the chemical space accessible from the parent compound.
Hybrid Architectures with Other Heterocyclic Systems (e.g., Pyrimidine, Quinazolinone)
A prominent strategy in medicinal chemistry is the creation of hybrid molecules by combining two or more pharmacologically active scaffolds. researchgate.net The 2,6-dimethylpiperazine moiety has been successfully incorporated into hybrid structures with other heterocyclic systems like pyrimidine and quinazolinone, leading to compounds with a wide range of biological activities. ijpras.comijpras.commdpi.comresearchgate.net
Pyrimidine-Piperazine Hybrids: The combination of pyrimidine and piperazine rings has yielded compounds with diverse pharmacological effects, including antimicrobial and anticancer activities. researchgate.netmdpi.comnih.govnih.gov The synthesis of these hybrids often involves the nucleophilic substitution of a halogenated pyrimidine with a piperazine derivative. researchgate.net The biological activity of these hybrids is influenced by the substitution pattern on both the pyrimidine and piperazine rings.
Quinazolinone-Piperazine Hybrids: Similarly, the fusion of quinazolinone and piperazine scaffolds has led to the development of potent antimicrobial and anticancer agents. ijpras.comijpras.commdpi.comresearchgate.netresearchgate.net Synthetic approaches typically involve the reaction of a substituted chloroquinazoline with a piperazine derivative. researchgate.net The resulting hybrids have shown promising activity against various bacterial and fungal strains, as well as cancer cell lines.
Table 2: Antimicrobial Activity of Quinazolinone-Piperazine Hybrids ijpras.comijpras.com
| Compound ID | Substituent | Antibacterial Activity (MIC µg/mL) vs S. aureus | Antifungal Activity (MIC µg/mL) vs C. albicans |
| Hybrid A | 4-Chlorophenyl | 12.5 | 25 |
| Hybrid B | 4-Nitrophenyl | 6.25 | 12.5 |
| Hybrid C | 2,4-Dichlorophenyl | 25 | 50 |
This table showcases the antimicrobial potency of representative quinazolinone-piperazine hybrids against common pathogens.
Incorporation into Macrocyclic or Polyamine Structures
The integration of the 2,6-dimethylpiperazine unit into larger and more complex molecular architectures, such as macrocycles and polyamines, represents another avenue for analog design.
Macrocyclic Structures: Macrocycles are large cyclic molecules that often exhibit high binding affinity and selectivity for their biological targets due to their pre-organized conformation. The piperazine scaffold can be conformationally restricted by incorporating it into a bridged bicyclic system. nih.govresearchgate.net The synthesis of such structures can be challenging but offers the potential to create highly potent and selective compounds. Methods for creating bridged piperazines have been developed, providing a toolkit for designing conformationally constrained analogs. nih.govresearchgate.net
Polyamine Structures: Polyamines are organic compounds containing two or more amino groups and are involved in numerous biological processes. nih.gov The 2,6-dimethylpiperazine moiety can be incorporated into polyamine chains to create novel structures with potential therapeutic applications. The synthesis of polyamines containing piperidine and piperazine moieties has been achieved on solid support, allowing for the efficient generation of libraries of these compounds. acs.orgnih.gov These polyamine-piperazine conjugates can be designed to interact with specific biological targets, such as DNA or proteins. nih.govacs.orgresearchgate.net
Influence of Structural Modifications on Chemical Properties and Interactions
Structural modifications to the this compound scaffold have a profound impact on the resulting analogs' chemical properties and their interactions with biological systems. researchgate.net These modifications can alter factors such as solubility, lipophilicity, basicity, and three-dimensional shape, all of which are critical for pharmacological activity.
The introduction of different substituents on the piperazine ring can modulate the compound's lipophilicity and its ability to form hydrogen bonds, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net For example, adding electron-donating or electron-withdrawing groups to an aryl substituent on the piperazine ring can affect its receptor binding affinity and selectivity. researchgate.net
As previously discussed, the stereochemistry of the 2,6-dimethylpiperazine ring is a key determinant of biological activity. The defined spatial arrangement of the methyl groups in the (2R,6R) isomer of a CPS1 inhibitor was shown to be crucial for its potent inhibitory effect, highlighting the importance of a specific three-dimensional conformation for optimal target engagement. nih.govnih.gov
Hybridizing the 2,6-dimethylpiperazine core with other heterocyclic systems like pyrimidine or quinazolinone introduces new interaction points with biological targets. The extended aromatic systems can engage in π-π stacking interactions, while additional heteroatoms can act as hydrogen bond donors or acceptors. This often leads to a broader spectrum of biological activities, as seen in the antimicrobial and anticancer effects of these hybrids. researchgate.netijpras.com
Incorporation into macrocyclic or polyamine structures fundamentally alters the molecule's size, shape, and flexibility. Macrocyclization can lead to a significant increase in binding affinity due to a lower entropic penalty upon binding to a target. Polyamines, with their multiple positive charges at physiological pH, can facilitate interactions with negatively charged macromolecules like nucleic acids. nih.gov
Advanced Applications in Chemical Research
Role as a Chemical Intermediate and Building Block in Organic Synthesis
2-(2,6-Dimethylpiperazin-1-yl)acetonitrile serves as a valuable chemical intermediate and building block, primarily due to the reactivity of its piperazine (B1678402) and acetonitrile (B52724) moieties. The piperazine ring, with its two nitrogen atoms, offers sites for N-alkylation, N-acylation, and other modifications, allowing for its incorporation into larger, more complex molecular architectures.
Piperazine-containing compounds are recognized as "privileged structures" in medicinal chemistry, frequently appearing in a wide array of therapeutic agents. rsc.orgresearchgate.net The synthesis of complex macrocycles and pharmaceutical intermediates often utilizes piperazine derivatives as a core scaffold. For instance, a common synthetic route to create functionalized piperazines involves the alkylation of the piperazine ring with chloroacetonitrile, producing a piperazinyl acetonitrile intermediate. nih.gov This intermediate can then undergo further reactions, such as the reduction of the nitrile group to an amine, to create more elaborate structures like polyazamacrocycles. nih.gov
A notable application of similar piperazinyl acetonitrile structures is in the synthesis of Acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1) inhibitors. Research has demonstrated a base-induced, three-component reaction to produce various 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles, which are key precursors for these inhibitors. mdpi.com This highlights the role of the piperazinyl acetonitrile unit as a versatile building block for creating biologically active molecules. The 2,6-dimethyl substitution on the target compound provides specific stereochemical control and steric hindrance, which can be exploited to influence the outcome of subsequent synthetic steps or the biological activity of the final product.
The compound's utility is further demonstrated in multi-component reactions, such as the Ugi reaction, to construct complex heterocyclic systems like pyrrolopiperazine-2,6-diones. nih.gov These reactions leverage the nucleophilicity of the piperazine nitrogens to build fused ring systems with high efficiency and potential for diastereoselectivity.
Table 1: Examples of Piperazinyl Acetonitrile Derivatives in Synthesis
| Precursor Moiety | Reaction Type | Product Class | Application/Significance | Reference |
| Piperazinyl acetonitrile | Three-component SN2 reaction | 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles | Intermediates for ACAT-1 inhibitors | mdpi.com |
| Piperazine + Chloroacetonitrile | Alkylation, then Reduction | Polyazamacrocycles | Ligand Synthesis | nih.gov |
| Piperazine derivative | Ugi/Nucleophilic Substitution | Pyrrolopiperazine-2,6-diones | Heterocyclic Synthesis | nih.gov |
Applications in Supramolecular Chemistry
The structure of this compound is well-suited for applications in supramolecular chemistry, which involves the study of chemical systems composed of a discrete number of molecules.
The two nitrogen atoms of the piperazine ring in this compound can act as excellent electron-pair donors (N-donor ligands) to coordinate with metal ions. This property allows it to function as a linker molecule in the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.orgresearchgate.net Coordination polymers are materials where metal ions are linked by organic ligands to form one-, two-, or three-dimensional networks. mdpi.comrsc.org
Piperazine-based ligands have been successfully employed to create a variety of metal complexes and coordination polymers. mdpi.com For example, a novel piperazine-linked copper-doped phthalocyanine (B1677752) metal covalent organic framework (CuPc-MCOF) was synthesized for use as a coating material in microextraction techniques, demonstrating the utility of piperazine linkers in creating stable and functional materials. nih.gov
The 2,6-dimethyl groups on the piperazine ring introduce steric bulk, which can influence the coordination geometry around the metal center, the topology of the resulting framework, and the size and shape of pores within the material. The cyanomethyl group (-CH₂CN) attached to one of the nitrogen atoms provides an additional potential coordination site through the nitrile nitrogen, allowing for more complex and potentially multi-metallic network structures.
Table 2: Features of this compound for Coordination Polymer Synthesis
| Structural Feature | Potential Role in Coordination Polymers |
| Piperazine Nitrogens | Act as bidentate or bridging N-donor ligands to link metal centers. |
| 2,6-Dimethyl Groups | Provide steric control, influencing network topology and porosity. |
| Acetonitrile Group | Offers an additional coordination site (N-donor) for higher connectivity or chelation. |
| Overall Structure | Can act as a versatile linker for 1D, 2D, or 3D MOFs and coordination polymers. |
Charge-transfer (CT) complexes are formed between an electron-donating molecule and an electron-accepting molecule. rsc.org The piperazine moiety, being rich in electrons due to its nitrogen lone pairs, can act as an effective electron donor. Therefore, this compound has the potential to form CT complexes with various electron-deficient molecules (acceptors), such as tetracyanopyrazine or other π-acidic systems. nih.gov
The formation of such a complex is often accompanied by the appearance of a new, distinct color and a characteristic absorption band in the UV-visible spectrum. This phenomenon can be harnessed for chemical sensing applications. If the interaction is selective for a particular analyte (acceptor), the color change can be used for visual detection or spectrophotometric quantification. While specific studies on CT complexes of this compound are not prominent, the electronic properties of the piperazine core strongly suggest its suitability for this role. The formation of ligand-to-metal charge transfer (LMCT) states is also a known phenomenon in copper(II) complexes, where ligands transfer electron density to the metal center upon excitation. researchgate.net
Application as Derivatization Reagents in Advanced Analytical Techniques
Chemical derivatization is a technique used to modify an analyte to improve its detection or separation properties. The structural features of this compound make it a potential candidate for a derivatization reagent, particularly in mass spectrometry.
In mass spectrometry (MS), especially electrospray ionization (ESI), the signal intensity of an analyte is highly dependent on its ability to acquire a charge. ddtjournal.com Many important biomolecules and pharmaceuticals lack easily ionizable functional groups, leading to poor detection sensitivity. Derivatization reagents are used to tag these analytes with a moiety that is readily charged.
Piperazine derivatives have been proven to be highly effective for this purpose. researchgate.nettcichemicals.com The basic nitrogen atoms of the piperazine ring have a high proton affinity, meaning they are easily protonated to form positive ions ([M+H]⁺). By attaching a piperazine-containing molecule to an analyte, its ionization efficiency in positive-ion mode ESI-MS can be dramatically increased.
For example, piperazine-based reagents have been used to derivatize the carboxyl groups of peptides and fatty acids, significantly enhancing their detection signals. researchgate.netsemanticscholar.org One study on a piperazine-containing reagent for derivatizing hydroxysteroids reported a more than 2000-fold increase in sensitivity. tcichemicals.com this compound could be adapted for such purposes, for instance, by modifying the acetonitrile group into a reactive handle (e.g., an amine or carboxylic acid) that can covalently bond to target analytes, thereby tagging them with the highly ionizable dimethylpiperazine group for enhanced MS detection and imaging.
Table 3: Piperazine Derivatives as MS Derivatization Reagents
| Derivatization Reagent Class | Analyte Class | Functional Group Targeted | Result | Reference |
| Pyridyl/Pyrimidyl Piperazines | Peptides | Carboxyl (-COOH) | Improved ionization efficiency and detection | researchgate.net |
| Dinitrophenyl Piperazine | Hydroxysteroids | Phenolic Hydroxyl (-OH) | >2000-fold sensitivity enhancement | tcichemicals.com |
| Piperazinyl Pyrimidine | Fatty Acids | Carboxyl (-COOH) | Increased hydrophobicity and MS signal | semanticscholar.org |
Potential in Catalysis Research (as Ligands or Precursors)
The use of piperazine and its derivatives as ligands in transition metal catalysis is an area of growing interest. rsc.orgresearchgate.net The ability of the piperazine ring to coordinate to metal centers allows it to influence the electronic and steric environment of a metal catalyst, thereby controlling its activity and selectivity.
Simple piperazine has been shown to be an inexpensive and highly efficient ligand for palladium-catalyzed homocoupling reactions used to synthesize bipyridines, which are themselves important ligands. nih.gov This demonstrates that even the basic piperazine scaffold can play a crucial role in facilitating important catalytic transformations.
This compound presents several features that make it an attractive candidate for a catalytic ligand.
Bidentate Coordination: The two nitrogen atoms of the piperazine ring can bind to a metal center in a chelating fashion.
Steric Tuning: The methyl groups at the 2- and 6-positions provide a defined steric environment around the metal, which is a key strategy for inducing stereoselectivity in asymmetric catalysis.
Hemilability: The acetonitrile arm could potentially act as a hemilabile ligand; it can coordinate to the metal center but can also dissociate to open up a coordination site for the substrate during the catalytic cycle.
These properties suggest that metal complexes of this compound could be effective catalysts for a range of organic reactions, including cross-coupling, hydrogenation, and polymerization.
Q & A
Q. What are the optimal methods for determining the crystal structure of 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile?
Methodological Answer: X-ray crystallography is the gold standard for resolving molecular conformation. Key steps include:
- Crystal Growth : Use solvent evaporation or slow diffusion in acetonitrile (common solvent for nitrile-containing compounds) to obtain single crystals .
- Data Collection : Employ a diffractometer (e.g., Oxford Diffraction Gemini/EOS CCD) with CuKα radiation (λ = 1.54184 Å) at 292 K. Measure reflections (e.g., 5843 reflections) and apply absorption corrections (e.g., CrysAlis PRO) .
- Structure Refinement : Use SHELXL for small-molecule refinement. Refinement parameters include , , and 246 variables .
Q. Key Data from Evidence :
| Parameter | Value |
|---|---|
| Space Group | Triclinic |
| Unit Cell (Å) | , , |
| Angles (°) | , , |
| Volume (ų) | 932.11 |
| Z | 2 |
Q. How can the nitrile functional group in this compound be utilized in synthetic modifications?
Methodological Answer: The nitrile group undergoes nucleophilic addition or cycloaddition reactions. For example:
- Nitrile to Amine Reduction : Catalytic hydrogenation (H₂/Pd-C) or borane-THF complex in anhydrous conditions.
- Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole derivatives, leveraging the nitrile’s electron-withdrawing properties .
- Hydrolysis : Acidic (H₂SO₄/H₂O) or basic (NaOH) conditions to convert nitrile to carboxylic acid or amide .
Note : Monitor reaction progress via FT-IR (disappearance of ~2240 cm⁻¹) or HPLC-MS.
Advanced Research Questions
Q. How do conformational dynamics of the piperazine ring impact biological activity?
Methodological Answer: The 2,6-dimethylpiperazine ring adopts distinct conformations (e.g., envelope or chair) that influence ligand-receptor interactions:
- Torsion Angle Analysis : Use crystallographic data (e.g., ) to map ring puckering .
- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to compare energy barriers between conformers .
- SAR Studies : Compare bioactivity (e.g., kinase inhibition) of derivatives with locked conformations (via methyl groups) vs. flexible analogs .
Q. Example Data from Evidence :
| Torsion Angle | Value (°) |
|---|---|
| C6–N1–C2–C3 | 119.34 |
| C11–N1–C2–C21 | 121.93 |
| C2–N1–C6–C5 | -173.7 |
Q. How can researchers address contradictions in reported synthetic yields for this compound?
Methodological Answer: Discrepancies in yields often arise from:
- Reagent Purity : Trace water in acetonitrile (even 0.1%) can hydrolyze nitriles. Use molecular sieves or high-purity solvents (HPLC grade) .
- Reaction Monitoring : Employ in-situ techniques (e.g., Raman spectroscopy) to detect intermediates and optimize reaction time .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization via nitrile coupling) and adjust stoichiometry .
Case Study : A 2025 study noted 30% vs. 65% yields due to uncontrolled hydrolysis; switching to anhydrous DMF improved consistency .
Q. What computational strategies predict the compound’s solubility and stability in biological matrices?
Methodological Answer:
- Solubility Prediction : Use COSMO-RS (Conductor-like Screening Model) with parameters for acetonitrile/water mixtures. Validate experimentally via shake-flask method (logP ~1.2) .
- Metabolic Stability : Perform MD simulations (AMBER force field) to assess susceptibility to cytochrome P450 oxidation. Key sites: dimethylpiperazine carbons .
- Degradation Pathways : Accelerated stability studies (40°C/75% RH for 4 weeks) combined with QSPR modeling to predict hydrolysis rates .
Q. How can crystallographic data resolve ambiguities in hydrogen-bonding networks?
Methodological Answer:
- Hydrogen Bond Analysis : Identify donor-acceptor pairs (e.g., N–H⋯N interactions at 2.78–3.07 Å) using Mercury software .
- Thermal Ellipsoids : Evaluate disorder in solvent molecules (e.g., acetonitrile) via anisotropic displacement parameters ( Ų suggests dynamic disorder) .
- Comparative Studies : Overlay multiple crystal structures (e.g., with/without solvent) to distinguish intrinsic vs. environment-dependent interactions .
Data Contradiction Example :
A 2024 study reported conflicting H-bond lengths (2.78 Å vs. 3.07 Å) due to solvent polarity; polar solvents (acetonitrile) stabilize shorter bonds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
